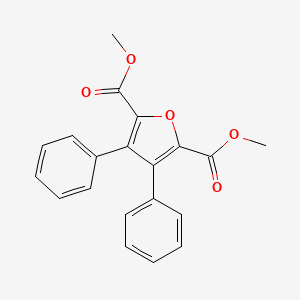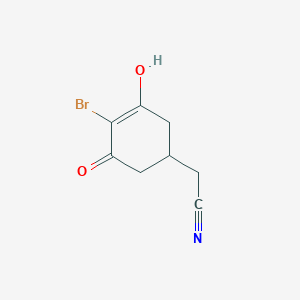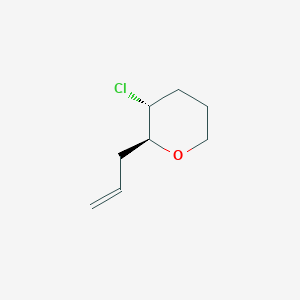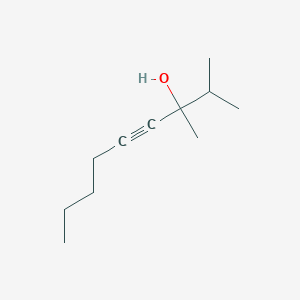![molecular formula C16H30N2O B14383200 N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide CAS No. 90040-58-7](/img/structure/B14383200.png)
N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexene ring, a diethylamino group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Formation of the Propanamide Moiety: The propanamide group can be synthesized through the reaction of propanoic acid with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclohexyl)-N-[3-(diethylamino)propyl]propanamide: Similar structure but lacks the double bond in the cyclohexene ring.
N-(Cyclohex-1-EN-1-YL)-N-[3-(dimethylamino)propyl]propanamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide is unique due to the presence of the cyclohexene ring and the diethylamino group, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
90040-58-7 |
|---|---|
Molekularformel |
C16H30N2O |
Molekulargewicht |
266.42 g/mol |
IUPAC-Name |
N-(cyclohexen-1-yl)-N-[3-(diethylamino)propyl]propanamide |
InChI |
InChI=1S/C16H30N2O/c1-4-16(19)18(15-11-8-7-9-12-15)14-10-13-17(5-2)6-3/h11H,4-10,12-14H2,1-3H3 |
InChI-Schlüssel |
JUTCMANNLFRYOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CCCN(CC)CC)C1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)


![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)


![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)

![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
